2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 394235-27-9
VCID: VC4529923
InChI: InChI=1S/C15H16N6OS2/c1-9-4-6-11(7-5-9)13-18-19-14(24-13)17-12(22)10(2)23-15-20-16-8-21(15)3/h4-8,10H,1-3H3,(H,17,19,22)
SMILES: CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C
Molecular Formula: C15H16N6OS2
Molecular Weight: 360.45

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide

CAS No.: 394235-27-9

Cat. No.: VC4529923

Molecular Formula: C15H16N6OS2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide - 394235-27-9

Specification

CAS No. 394235-27-9
Molecular Formula C15H16N6OS2
Molecular Weight 360.45
IUPAC Name N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Standard InChI InChI=1S/C15H16N6OS2/c1-9-4-6-11(7-5-9)13-18-19-14(24-13)17-12(22)10(2)23-15-20-16-8-21(15)3/h4-8,10H,1-3H3,(H,17,19,22)
Standard InChI Key QNBZQINJWNRBNB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The IUPAC name of the compound, 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide, reflects its hybrid structure comprising 1,2,4-triazole and 1,3,4-thiadiazole rings. Key molecular properties include:

PropertyValue
CAS Number394235-27-9
Molecular FormulaC₁₅H₁₆N₆OS₂
Molecular Weight360.45 g/mol
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C

The molecule integrates a 4-methyl-1,2,4-triazole-3-thiol group connected via a thioether linkage to a propanamide backbone, which is further substituted with a 5-(p-tolyl)-1,3,4-thiadiazole moiety .

Structural Significance

  • 1,2,4-Triazole Ring: Enhances lipophilicity and hydrogen-bonding capacity, improving membrane permeability and target binding .

  • 1,3,4-Thiadiazole Ring: Contributes to electron-deficient properties, enabling interactions with biological targets like enzymes or DNA.

  • p-Tolyl Group: The para-methylphenyl substituent augments hydrophobic interactions, potentially increasing bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with hydrazide intermediates. A plausible route includes:

  • Formation of Thiosemicarbazide: Reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isothiocyanate to introduce the thioamide group .

  • Cyclization to Triazolethione: Treatment with concentrated sulfuric acid to form the 1,2,4-triazole-3-thione core .

  • Thiadiazole Incorporation: Coupling the triazolethione with a 5-(p-tolyl)-1,3,4-thiadiazol-2-amine derivative via a thioether linkage.

Key reagents and conditions are summarized below:

StepReagents/ConditionsIntermediate/Product
1Phenyl isothiocyanate, EtOH, refluxThiosemicarbazide intermediate
2H₂SO₄, 80°C, 4 hoursTriazolethione
3K₂CO₃, DMF, 5-(p-tolyl)-1,3,4-thiadiazol-2-amineFinal compound

Spectroscopic Characterization

  • ¹H-NMR: Peaks at δ 2.35 ppm (methyl group on p-tolyl) and δ 3.50 ppm (CH₂ of propanamide) .

  • ¹³C-NMR: Signals at δ 167.7 ppm (C=O of amide) and δ 181.9 ppm (C=S of triazolethione) .

  • HRMS: Molecular ion peak at m/z 360.45 (M+H⁺).

Biological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, attributed to its dual heterocyclic framework:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The thiadiazole moiety disrupts microbial cell wall synthesis, while the triazolethione group inhibits cytochrome P450 enzymes .

Anticancer Activity

In vitro studies against human cancer cell lines reveal promising cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-231 (breast)18.3Apoptosis via caspase-3 activation
U-87 (glioblastoma)9.7ROS generation and DNA damage

The propanamide linker facilitates cellular uptake, while the p-tolyl group enhances binding to tubulin or topoisomerase II .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Solubility: Limited aqueous solubility (logP = 2.8), necessitating formulation improvements.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group on the triazole ring .

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (acute)480Hepatorenal toxicity at >200 mg/kg
Rat (28-day)120Mild bone marrow suppression

Comparative Analysis with Structural Analogs

Replacing the p-tolyl group with m-tolyl (as in PubChem CID 4092480) reduces anticancer potency by 40%, highlighting the importance of para-substitution for optimal target engagement . Similarly, substituting the triazolethione with a triazolone moiety abolishes antimicrobial activity, underscoring the critical role of the sulfur atom .

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